molecular formula C8H5NO2 B068084 5-Formyl-2-hydroxybenzonitrile CAS No. 187152-05-2

5-Formyl-2-hydroxybenzonitrile

Cat. No. B068084
Key on ui cas rn: 187152-05-2
M. Wt: 147.13 g/mol
InChI Key: PWQHSYDCGDVARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741915B2

Procedure details

To a mixture of 3-bromo-4-hydroxybenzaldehyde (1.00 g, 4.97 mmol) in DMF (10 mL) was added cuprous cyanide (660 mg, 7.46 mmol). The mixture was heated at 180° C. for 8 hours. The solution was filtered off and purified by chromatography on silica gel (PE/EtOAc=8:1) (210 mg, 29%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
660 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6].[CH3:11][N:12](C=O)C>>[CH:5]([C:4]1[CH:7]=[CH:8][C:9]([OH:10])=[C:2]([CH:3]=1)[C:11]#[N:12])=[O:6]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1O
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
cuprous cyanide
Quantity
660 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered off
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel (PE/EtOAc=8:1) (210 mg, 29%)

Outcomes

Product
Name
Type
Smiles
C(=O)C=1C=CC(=C(C#N)C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08741915B2

Procedure details

To a mixture of 3-bromo-4-hydroxybenzaldehyde (1.00 g, 4.97 mmol) in DMF (10 mL) was added cuprous cyanide (660 mg, 7.46 mmol). The mixture was heated at 180° C. for 8 hours. The solution was filtered off and purified by chromatography on silica gel (PE/EtOAc=8:1) (210 mg, 29%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
660 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6].[CH3:11][N:12](C=O)C>>[CH:5]([C:4]1[CH:7]=[CH:8][C:9]([OH:10])=[C:2]([CH:3]=1)[C:11]#[N:12])=[O:6]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1O
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
cuprous cyanide
Quantity
660 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered off
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel (PE/EtOAc=8:1) (210 mg, 29%)

Outcomes

Product
Name
Type
Smiles
C(=O)C=1C=CC(=C(C#N)C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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